4-{[(Butan-2-yl)amino]methyl}phenol
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Overview
Description
4-{[(Butan-2-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a butan-2-ylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Butan-2-yl)amino]methyl}phenol typically involves the reaction of 4-hydroxybenzaldehyde with butan-2-ylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(Butan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-{[(Butan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methoxyphenyl)amino]methyl}phenol
- 2-Methoxy-5-{[(phenylamino)methyl]phenol}
- 2-{[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-{[(Butan-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group can influence the compound’s lipophilicity and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(butan-2-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)12-8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLKMCGEHPTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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